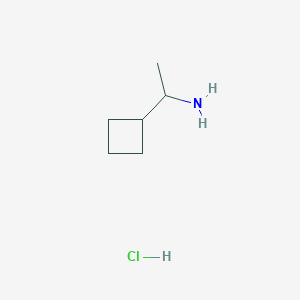
1-Cyclobutylethanamine hydrochloride
Descripción general
Descripción
1-Cyclobutylethanamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Cyclobutylethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a cyclobutane-derived amine that has been studied for various pharmacological effects. Its unique structure contributes to its interaction with biological targets, making it a candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies have shown that the compound may possess antimicrobial effects, making it a potential candidate for treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in various therapeutic contexts .
- Enzyme Inhibition : It may interact with specific enzymes, influencing metabolic pathways and cell signaling. For instance, similar compounds have been found to inhibit glycogen synthase kinase 3 (GSK-3), which is relevant in neurodegenerative diseases.
The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can modulate the activity of enzymes or receptors, thereby influencing cellular processes. The precise pathways affected depend on the context of use and the specific biological target engaged by the compound.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of cyclobutane derivatives, this compound was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent. Further research is needed to elucidate the exact mechanisms behind this activity.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of cyclobutane derivatives, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other compounds. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Isobutyl-1H-imidazol-5-yl)methanamine dihydrochloride | Contains an isobutyl group | Different pharmacological profile |
| (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Incorporates a benzimidazole moiety | Potentially distinct biological activities |
These comparisons underscore the importance of structural features in determining biological activity.
Propiedades
IUPAC Name |
1-cyclobutylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYWKUHCPUOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















